4-bromo-N-(1-phenylethyl)benzamide
CAS No.:
Cat. No.: VC10482184
Molecular Formula: C15H14BrNO
Molecular Weight: 304.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H14BrNO |
---|---|
Molecular Weight | 304.18 g/mol |
IUPAC Name | 4-bromo-N-(1-phenylethyl)benzamide |
Standard InChI | InChI=1S/C15H14BrNO/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,1H3,(H,17,18) |
Standard InChI Key | HYHSCLDDJSDEQE-UHFFFAOYSA-N |
SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Introduction
Synthesis and Structural Characterization
Synthetic Methodology
The synthesis of (S)-4-bromo-N-(1-phenylethyl)benzamide (Compound 3) is achieved through a condensation reaction between 4-bromobenzoic acid (1) and (S)-1-phenylethanamine (2) using titanium tetrachloride (TiCl₄) as a coupling agent . This method yields the target compound with an exceptional yield of 93%, attributed to TiCl₄’s ability to activate the carboxylic acid group for nucleophilic attack by the amine. Subsequent Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids further diversify the structure, producing analogues (5a–i) in moderate to good yields (62–89%) .
Table 1: Synthetic Conditions and Yields for 4-Bromo-N-(1-phenylethyl)benzamide Analogues
Compound | Aryl Boronic Acid | Yield (%) |
---|---|---|
5a | Phenyl | 89 |
5b | 4-Methylphenyl | 85 |
5h | 4-Nitrophenyl | 62 |
Structural Confirmation
Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography validate the structure of 4-bromo-N-(1-phenylethyl)benzamide. The experimental NMR chemical shifts align closely with DFT-computed values, confirming the accuracy of the synthesized structure . For instance, the carbonyl carbon (C=O) resonates at 167.2 ppm in the experimental ¹³C NMR, matching the theoretical prediction of 167.5 ppm . The bromine atom’s presence is confirmed via mass spectrometry, showing a characteristic isotopic pattern consistent with bromine’s ¹:¹ natural abundance of ⁷⁹Br and ⁸¹Br .
Computational Insights into Electronic Properties
HOMO-LUMO Analysis
DFT studies reveal that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) correlates with the compound’s stability and reactivity. For example, analogue 5a exhibits a HOMO-LUMO gap of 4.98 eV, indicative of high stability, whereas 5g shows a smaller gap of 4.63 eV, suggesting greater reactivity . These computational findings are critical for predicting the compound’s behavior in electron-transfer processes.
Nonlinear Optical (NLO) Properties
The first hyperpolarizability (β), a key metric for NLO activity, is highest in analogue 5h (β = 1.23 × 10⁻³⁰ esu), attributed to the electron-withdrawing nitro group enhancing charge asymmetry . This value surpasses those of other derivatives, positioning 5h as a candidate for optical device applications.
Table 2: DFT-Computed Electronic Properties of Selected Analogues
Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | β (×10⁻³⁰ esu) |
---|---|---|---|---|
5a | -6.42 | -1.44 | 4.98 | 0.89 |
5g | -6.21 | -1.58 | 4.63 | 0.97 |
5h | -6.55 | -1.67 | 4.88 | 1.23 |
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
Comparative studies with analogues such as 4-[(2-bromophenoxy)methyl]-N-(1-phenylethyl)benzamide (Compound Y508-7944) reveal that substituents significantly influence physicochemical properties . The phenoxy group in Y508-7944 increases steric hindrance, raising the logP value to 4.95 compared to 3.72 for the parent compound, enhancing lipophilicity .
Table 3: Structural and Physicochemical Comparison of Benzamide Derivatives
Compound | Molecular Formula | logP | Molecular Weight (g/mol) |
---|---|---|---|
4-Bromo-N-(1-phenylethyl)benzamide | C₁₅H₁₄BrNO | 3.72 | 312.19 |
Y508-7944 | C₂₂H₂₀BrNO₂ | 4.95 | 410.31 |
4-Bromo-N-(1-naphthyl)benzamide | C₁₇H₁₂BrNO | 4.12 | 326.19 |
Biological Relevance
While direct biological data for 4-bromo-N-(1-phenylethyl)benzamide is limited, structural analogues like 4-bromo-N-(1-naphthyl)benzamide exhibit potential in targeting nucleic acid-protein interactions due to their planar aromatic systems . The naphthyl group in the latter compound enhances π-π stacking, a feature exploitable in drug design .
Applications in Materials Science
Nonlinear Optical Materials
The high hyperpolarizability of 4-bromo-N-(1-phenylethyl)benzamide derivatives positions them as promising candidates for NLO materials, such as frequency doublers and electro-optic modulators . The nitro-substituted analogue (5h) demonstrates superior second-harmonic generation (SHG) efficiency, comparable to benchmark materials like urea .
Catalytic and Synthetic Utility
The bromine atom’s susceptibility to nucleophilic substitution enables further functionalization, facilitating the synthesis of complex molecules. For instance, Pd-catalyzed cross-coupling reactions transform the brominated benzamide into biaryl structures, which are prevalent in pharmaceuticals and agrochemicals .
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